3-(4-propoxyphenyl)-1H-pyrazole-5-carboxylic acid
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Overview
Description
The compound “3-(4-propoxyphenyl)-1H-pyrazole-5-carboxylic acid” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The “3-(4-propoxyphenyl)” part suggests a propoxy (propyl ether) group attached to the phenyl group at the 4th position .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring, the introduction of the propoxy group at the 4th position of the phenyl ring, and the attachment of the carboxylic acid group at the 3rd position of the pyrazole ring . The exact methods and reagents would depend on many factors and require careful planning and optimization .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a phenyl ring, a propoxy group, and a carboxylic acid group . These functional groups would confer specific chemical properties to the compound .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrazole ring, the phenyl ring, the propoxy group, and the carboxylic acid group . For example, the carboxylic acid group could undergo reactions typical of carboxylic acids, such as esterification or amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could enhance its solubility in polar solvents .Scientific Research Applications
Environmental Exposure and Toxicology
- Studies on pyrethroid metabolites, such as 3-phenoxybenzoic acid (3PBA), highlight widespread environmental exposure to pyrethroid insecticides. Research indicates that exposure is common among the general population, including specific groups like children and workers in agricultural or industrial settings. For instance, Barr et al. (2010) reported detecting 3PBA, a metabolite common to many pyrethroid insecticides, in over 70% of samples from a representative sample of the U.S. population, underscoring the extensive exposure to these compounds (Barr et al., 2010).
Health Implications
- Research has also focused on the health implications of exposure to pyrethroid metabolites, investigating the potential effects on human health, including on semen quality and neurodevelopment in children. For example, Hu et al. (2019) explored the potential adverse effects of environmental pyrethroids exposure on semen quality in reproductive-age men, finding negative associations between certain pyrethroid metabolites and sperm quality parameters (Hu et al., 2019).
Biomonitoring and Exposure Assessment
- Biomonitoring studies have been conducted to assess exposure levels of pyrethroid metabolites in various populations, utilizing urine samples to measure metabolites such as 3PBA. These studies provide valuable data on the extent of exposure and help in understanding the potential sources and pathways of exposure to pyrethroids and related compounds. Wielgomas and Piskunowicz (2013) conducted a study to determine levels of exposure to synthetic pyrethroids in urban and rural populations in Poland, revealing that metabolites of synthetic pyrethroids were detected more frequently and in higher concentrations in rural areas (Wielgomas & Piskunowicz, 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-propoxyphenyl)-1H-pyrazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-2-7-18-10-5-3-9(4-6-10)11-8-12(13(16)17)15-14-11/h3-6,8H,2,7H2,1H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJPUMSNTUVGMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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